molecular formula C11H7N3O3S B6483484 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 887883-01-4

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B6483484
CAS No.: 887883-01-4
M. Wt: 261.26 g/mol
InChI Key: GSECFLJMZLCSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a thiophene-2-carboxamide moiety at position 2. This structure combines electron-rich aromatic systems (furan and thiophene) with the rigid, planar 1,3,4-oxadiazole ring, which is known for enhancing metabolic stability and bioactivity.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3S/c15-9(8-4-2-6-18-8)12-11-14-13-10(17-11)7-3-1-5-16-7/h1-6H,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSECFLJMZLCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of hydrazides with carboxylic acid derivatives. A validated method involves reacting furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol, followed by desulfurization to yield the oxadiazole intermediate.

Reaction Conditions:

  • Reagents: Carbon disulfide, potassium hydroxide

  • Solvent: Ethanol

  • Temperature: Reflux at 80°C for 6–8 hours

  • Yield: 68–72%

Thiophene-2-Carboxamide Coupling

The oxadiazole intermediate is coupled with thiophene-2-carboxylic acid using carbodiimide-based coupling agents. A preferred protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Reaction Conditions:

  • Molar Ratio: 1:1.2 (oxadiazole:thiophene-2-carboxylic acid)

  • Catalyst: 4-dimethylaminopyridine (DMAP)

  • Temperature: Room temperature (25°C)

  • Reaction Time: 12–16 hours

  • Yield: 75–80%

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Selection

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may reduce oxadiazole stability. Comparative studies recommend tetrahydrofuran (THF) for balancing reactivity and intermediate stability.

Table 1: Solvent Effects on Oxadiazole Formation

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7465
THF7.6672
Ethanol24.3868

Catalytic systems using p-toluenesulfonic acid (PTSA) improve cyclodehydration yields by 12–15% compared to non-catalytic methods.

Temperature and Pressure Control

Microwave-assisted synthesis reduces reaction times by 40–50%. For example, oxadiazole formation under microwave irradiation (100 W, 120°C) completes in 2 hours with 78% yield, versus 8 hours conventionally.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors. A patented method (EP2520575A1) describes a two-stage continuous process:

  • Stage 1: Oxadiazole synthesis in a packed-bed reactor with immobilized acid catalysts.

  • Stage 2: Coupling reaction in a microreactor with real-time HPLC monitoring.

Advantages:

  • 95% conversion efficiency

  • Purity ≥98%

  • Throughput: 5 kg/day

Purification Techniques

Crystallization from ethyl acetate/n-hexane (1:3 v/v) achieves >99% purity. Centrifugal partition chromatography (CPC) is employed for large-scale purification, reducing solvent use by 30% compared to column chromatography.

Spectroscopic Characterization and Quality Control

Key Spectroscopic Data

Table 2: Characterization Data

TechniqueData
1H NMR δ 7.82 (s, 1H, NH), 7.45–6.75 (m, 6H, furan/thiophene H)
13C NMR δ 164.2 (C=O), 152.1 (oxadiazole C), 142.3–110.8 (heterocyclic C)
IR (cm⁻¹) 3250 (N-H), 1680 (C=O), 1590 (C=N)
MS (m/z) 261.26 [M+H]+

X-ray crystallography confirms planar geometry, with intermolecular N–H···O hydrogen bonding stabilizing the structure .

Chemical Reactions Analysis

Types of Reactions: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas.

  • Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological and chemical properties.

Scientific Research Applications

Antimicrobial Properties

Compounds containing oxadiazole and thiophene moieties have been shown to exhibit notable antimicrobial activities. Research indicates that derivatives of oxadiazoles possess broad-spectrum antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that compounds similar to N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Anticancer Activity

Research has also highlighted the potential anticancer properties of oxadiazole derivatives. The compound's structure may interact with cellular pathways involved in tumor progression, making it a candidate for further investigation in cancer therapeutics . The incorporation of furan and thiophene rings enhances its pharmacological profile, potentially improving selectivity and efficacy against cancer cells.

Anti-inflammatory Effects

Studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of the Oxadiazole Ring : This is achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
  • Introduction of the Furan Ring : The furan moiety is introduced through cyclization reactions involving furan derivatives.
  • Formation of the Thiophene Ring : Thiophene can be synthesized via cyclization methods or by using preformed thiophene derivatives.
  • Final Coupling Reaction : The final compound is formed by coupling intermediate compounds under suitable reaction conditions.

Material Science Applications

In addition to biological applications, this compound has potential applications in material science. Its unique structural features enable:

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both electron-rich furan and electron-deficient oxadiazole units can facilitate charge transfer processes essential for device performance .

Sensors

Due to its chemical reactivity and ability to form complexes with metal ions, this compound can be developed into sensors for detecting various analytes. Its selectivity can be tuned by modifying the substituents on the furan or thiophene rings .

Mechanism of Action

The mechanism by which N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Class

(a) 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)
  • Structure : Shares the 5-(furan-2-yl)-1,3,4-oxadiazole core but substitutes thiophene-2-carboxamide with a benzamide group bearing a sulfamoyl substituent.
  • Bioactivity : Demonstrates antifungal activity against Candida albicans by inhibiting thioredoxin reductase (TrxR), with IC₅₀ values comparable to fluconazole .
(b) N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
  • Structure : Features a nitro group on the thiophene ring and a 4-methoxyphenyl substituent on the oxadiazole.
  • Physicochemical Properties : Molecular weight = 357.33 g/mol; ChemSpider ID: 921122-86-3 .
(c) 5-Amino-3-Methyl-4-[5-(Phenylamino)-1,3,4-Oxadiazol-2-yl] Thiophene-2-Carboxamide
  • Structure: Includes an amino group on the thiophene ring and a phenylamino substituent on the oxadiazole.
  • Synthesis : Yield = 70%; m.p. = 232–234°C. IR and NMR data confirm the presence of NH₂ and C=O groups .
  • Contrast: The amino group improves hydrogen-bonding capacity, which may enhance interactions with biological targets compared to the furan-substituted analog.

Thiophene Carboxamide Derivatives with Alternate Heterocycles

(a) N-[5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-yl]thiophene-2-carboxamide
  • Structure : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring and includes an ethylsulfanyl substituent.
  • Properties : Molecular formula = C₉H₉N₃OS₃; suppliers list it as a research chemical .
  • Key Difference : The thiadiazole core introduces sulfur atoms, increasing lipophilicity and altering electronic properties compared to oxadiazole-based analogs.

Biological Activity

N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan moiety and an oxadiazole ring, which are known for their biological significance. The structural formula can be represented as follows:

C11H8N4O2S\text{C}_{11}\text{H}_8\text{N}_4\text{O}_2\text{S}

This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene rings. For instance:

  • Case Study 1 : A study reported that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.0
This compoundA549 (Lung Cancer)12.5

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens:

  • Case Study 2 : Research indicated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : It has been suggested that the compound can trigger apoptotic pathways in malignant cells.
  • Antimicrobial Mechanisms : For antimicrobial action, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Q & A

Q. Optimization strategies :

  • Catalysts : Use of sodium hydride (NaH) or triethylamine (TEA) to enhance reaction efficiency.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) improve yield compared to protic solvents.
  • Temperature : Controlled reflux (~80–100°C) prevents decomposition of heat-sensitive intermediates.

Yields for analogous compounds range from 72% to 95% under optimized conditions ().

Advanced: How do structural modifications at the oxadiazole or thiophene rings influence biological activity?

Answer:
Key structural-activity relationships (SAR) include:

  • Oxadiazole substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position enhance antimicrobial activity by increasing electrophilicity (). For example, 4-chlorophenyl substitution improves IC₅₀ values against E. coli by 2-fold compared to unsubstituted analogs.
  • Thiophene modifications : Methylation at the 3-position of the thiophene ring (as in ) increases metabolic stability, while carboxamide groups enhance hydrogen bonding with biological targets.

Table 1 : Bioactivity of Selected Derivatives

SubstituentBiological Activity (IC₅₀, μM)Target
4-Chlorophenyl (Oxadiazole)12.5 ± 1.2Staphylococcus aureus
3-Methyl (Thiophene)18.3 ± 2.1α-Glucosidase
4-Aminophenyl (Oxadiazole)25.6 ± 3.0LOX Inhibition

Contradictions arise in hydrophobicity effects: Some studies () report logP <5 for optimal activity, while others () note logP >5.0 in active antitumor derivatives, necessitating case-specific optimization.

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:
Key techniques :

  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch), 1586 cm⁻¹ (C=N oxadiazole), and 1032–1250 cm⁻¹ (C-S-C thiophene) confirm functional groups ().
  • ¹H-NMR : Protons on the furan ring appear as doublets at δ 7.15–7.45 ppm (J = 8.4 Hz), while thiophene CH₃ groups resonate at δ 2.26–2.59 ppm ().
  • Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 331–428 align with calculated molecular weights ().

Advanced: How do computational models predict binding modes with biological targets?

Answer:

  • Density Functional Theory (DFT) : Used to calculate charge distribution and tautomeric stability. For example, oxadiazole-thione tautomers () show higher electrophilicity, favoring interactions with cysteine residues in enzymes.
  • Molecular Docking : Studies on COX-2 () reveal hydrogen bonds between the carboxamide group and Arg120/His90 residues. MD simulations suggest hydrophobic interactions with the furan ring.
  • ADMET Predictions : Tools like Molinspiration () assess compliance with Lipinski’s rules; derivatives with logP <5 and molecular weight <500 Da show better oral bioavailability.

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:
Challenges :

  • Byproduct formation : Oxadiazole-thione tautomers () may co-elute with the target compound.
  • Solubility : Low solubility in polar solvents complicates crystallization.

Q. Solutions :

  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate gradients) resolves tautomeric impurities ().
  • Recrystallization : Ethanol/water (4:1) mixtures yield pure crystals with sharp melting points (160–226°C) ().

Advanced: How does tautomerism in the oxadiazole moiety affect reactivity?

Answer:
The oxadiazole ring exhibits thiol-thione tautomerism (), influencing:

  • Reactivity : Thione forms (S-H) act as nucleophiles in alkylation reactions, while thiols (S-) participate in Michael additions.
  • Stability : Thione tautomers are more stable in polar solvents (ΔG = −3.2 kcal/mol in DMSO), affecting shelf life.
  • Biological Activity : Thione derivatives show enhanced inhibition of alkaline phosphatase () due to stronger metal chelation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.